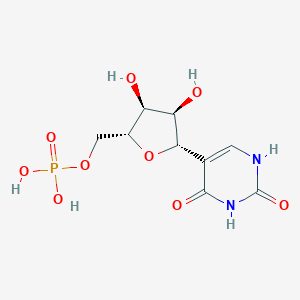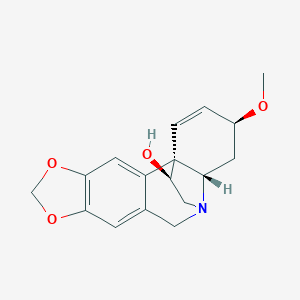
4,4'-Bis(dimethylamino)thiobenzophenone
Descripción general
Descripción
4,4’-Bis(dimethylamino)thiobenzophenone, also known as Michler’s thioketone, is a chemical compound with the molecular formula [(CH3)2NC6H4CSC6H4-4-[N(CH3)2] and a molecular weight of 284.42 . It is used as a sensitive reagent for mercury and palladium .
Molecular Structure Analysis
The molecular structure of 4,4’-Bis(dimethylamino)thiobenzophenone consists of two dimethylamino groups attached to a thiobenzophenone core .Chemical Reactions Analysis
One of the known chemical reactions involving 4,4’-Bis(dimethylamino)thiobenzophenone is its use as a reagent for mercury and certain other metals. The method is based on the complexation reaction of Hg (II) with Thio-Michler’s Ketone (TMK) and micelle-mediated extraction of the complex .Physical And Chemical Properties Analysis
4,4’-Bis(dimethylamino)thiobenzophenone is a powder with a melting point of 198-206 °C . Its density is 1.1±0.1 g/cm3, boiling point is 430.0±55.0 °C at 760 mmHg, and vapour pressure is 0.0±1.0 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Michler’s thione is used as a reagent in synthesizing diverse heterocyclic compounds . These include 1,2,3-triazoles , thiazoles , and oxazoles . These compounds have various applications in medicinal chemistry and drug discovery due to their unique chemical properties .
Polymer Synthesis
Michler’s thione has found utility in polymer synthesis . It contributes to the creation of polyurethanes , polyamides , and polyesters . These polymers have a wide range of applications, from clothing and packaging to automotive and construction materials .
Determination of Mercury
4,4’-Bis(dimethylamino)thiobenzophenone has been used as a reagent for the determination of mercury . It forms a complex with mercury, which can be detected spectrophotometrically .
Determination of Other Metals
Apart from mercury, Michler’s thione has been used for the determination of certain other metals . This includes silver , gold , platinum , and iridium .
Extraction of Gold
Gold can be extracted as its 4,4’-Bis(dimethylamino)thiobenzophenone complex . This method provides a way to recover gold from various sources .
Ion-Pair Reversed-Phase Liquid Chromatography
Michler’s thione has been used in ion-pair reversed-phase liquid chromatography . This method allows for the separation and simultaneous determination of trace precious metal ions .
Safety and Hazards
Propiedades
IUPAC Name |
bis[4-(dimethylamino)phenyl]methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJUTFTRXYQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061633 | |
| Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-Bis(dimethylamino)thiobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11591 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'-Bis(dimethylamino)thiobenzophenone | |
CAS RN |
1226-46-6 | |
| Record name | 4,4′-Bis(dimethylamino)thiobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thio-michler's ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Michler's thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bis(dimethylamino)thiobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICHLER'S THIOKETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27X4MS4EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Michler's thione?
A1: Michler's thione has the molecular formula C17H20N2S and a molecular weight of 284.43 g/mol. []
Q2: What are the key spectroscopic features of Michler's thione?
A2: MT displays a characteristic absorption maximum (λmax) at 574 nm in its complexed form with mercury. [] In its uncomplexed form, it exhibits a strong absorption band in the visible region attributed to the n-π* transition of the thiocarbonyl group (C=S). []
Q3: How does the choice of solvent affect the photophysical properties of Michler's thione?
A3: The energy gap between the S2 and S1 excited states of MT, denoted as ΔE(S2-S1), decreases in polar solvents, affecting its fluorescence yield. [] Additionally, hydrogen bonding and interactions with protic solvents influence the lifetime of the S1 state. []
Q4: What is the significance of Michler's thione's interaction with cellulose?
A4: Studies indicate that MT binds to polar sites on cellulose, and its triplet state exhibits a wider distribution of decay constants on cellulose compared to β-cyclodextrin. This suggests multiple binding orientations and locations on the polysaccharide. []
Q5: How is Michler's thione employed in polymerization reactions?
A5: MT serves as a mediating agent in thioketone-mediated free radical polymerization (TKMP). It forms a stable radical adduct with propagating polymer chains, controlling the polymerization process. [, ]
Q6: How do different initiators influence Michler's thione-mediated polymerization?
A6: The use of different thermally decomposing initiators, such as 2,2′-azoisobutyronitrile (AIBN) and azobis(cyclohexanecarbonitrile), in TKMP leads to variations in the observed polymeric product spectrum. []
Q7: Have computational methods been employed to study Michler's thione?
A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the optimized structures of potential reaction products involving Michler's thione. []
Q8: What is the impact of structural modifications on Michler's thione's reactivity?
A8: Replacing the sulfur atom in Michler's ketone with selenium yields the corresponding selenoketone. This modification significantly alters the compound's reactivity, influencing its photophysical and chemical properties.
Q9: How does Michler's thione react with thioketones?
A9: Depending on the reaction conditions and the nature of the silylene employed, MT can undergo [1+2]-cycloaddition reactions with silylenes to form silathiacyclopropanes containing a three-membered SiCS ring. [, ]
Q10: What analytical techniques are employed to study Michler's thione and its reactions?
A10: Several techniques are utilized, including Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Ionization Mass Spectrometry (EIMS), elemental analysis, and single-crystal X-ray structural analysis. [, ] Electrospray ionization mass spectrometry has also been used to analyze polymeric products from TKMP. []
Q11: Can Michler's thione be used for metal detection?
A11: Yes, MT acts as a chromogenic reagent, forming colored complexes with various metal ions. This property is utilized in spectrophotometric methods for detecting metals like gold, palladium, and mercury. [, , , , ]
Q12: Is there information available regarding the environmental fate of Michler's thione?
A12: While specific details on its environmental degradation are limited in the provided research, the potential for photodegradation of MT coatings has been observed. [] This highlights the need for further investigation into its environmental impact and mitigation strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)
![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)



![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)




